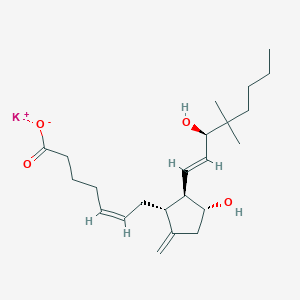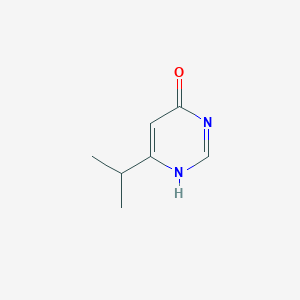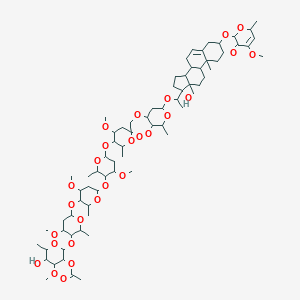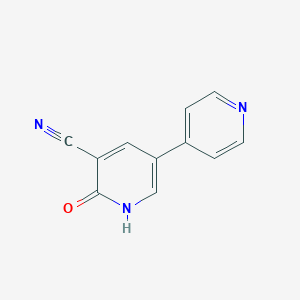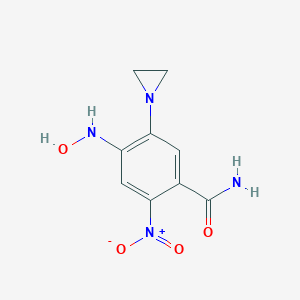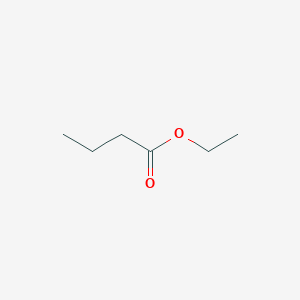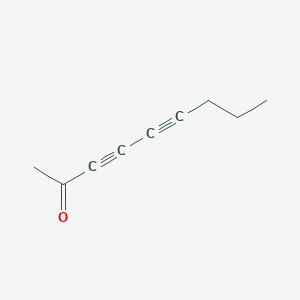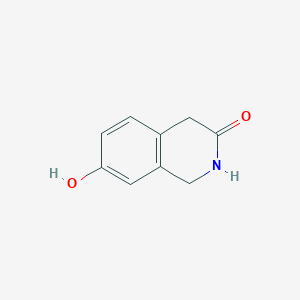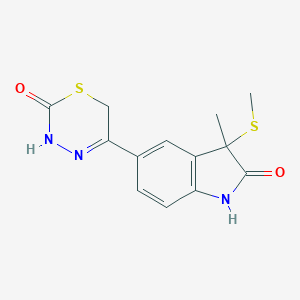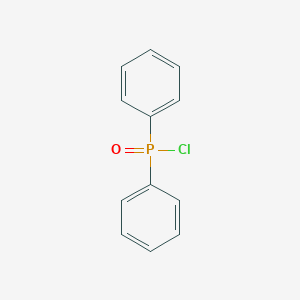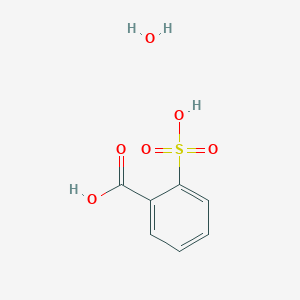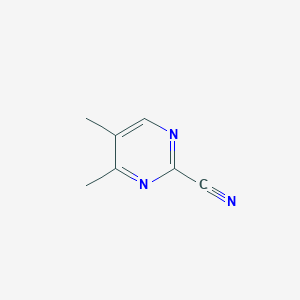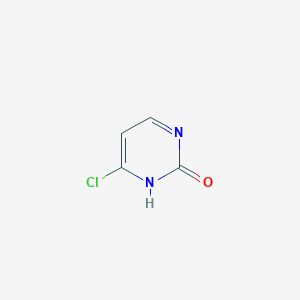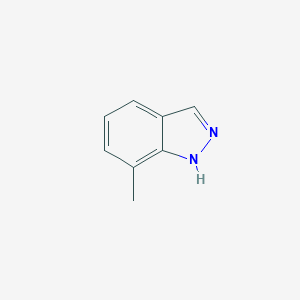
7-methyl-1H-indazole
Overview
Description
7-Methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often found in various pharmacologically active molecules
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst. For instance, 2-(methylamino)benzonitrile can be reacted with an organometallic reagent to form an N-H ketimine species.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods:
- Industrial methods often utilize large-scale batch reactors where the above-mentioned reactions are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Types of Reactions:
Electrophilic Substitution Reactions: this compound can undergo various electrophilic substitution reactions such as halogenation, nitration, sulfonation, alkylation, and acylation.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogens like chlorine or bromine in the presence of a catalyst.
Nitration: Conducted using nitric acid and sulfuric acid as the nitrating agents.
Sulfonation: Utilizes sulfuric acid or oleum.
Alkylation and Acylation: Often performed using alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
- The major products formed from these reactions include various substituted indazoles, which can be further utilized in medicinal chemistry and material science.
Mechanism of Action
Target of Action
It is known that indazole derivatives can interact with a variety of targets, including tyrosine kinase . The role of tyrosine kinase is crucial in many cellular processes, including growth, differentiation, and metabolism.
Mode of Action
For instance, in the case of tyrosine kinase, indazole derivatives can bind effectively with the hinge region of the enzyme, inhibiting its activity . This interaction can lead to changes in cellular processes controlled by the enzyme.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that indazole derivatives may affect multiple biochemical pathways.
Result of Action
Indazole derivatives have demonstrated a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
7-Methyl-1H-indazole, like other indazole derivatives, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present on the this compound molecule .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and depend on the specific context . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Scientific Research Applications
7-Methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
1H-Indazole: Lacks the methyl group at the seventh position, which can affect its biological activity and chemical properties.
2H-Indazole: Another isomer with different reactivity and applications.
Indole Derivatives: Share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness:
- The presence of the methyl group at the seventh position in 7-methyl-1H-indazole provides unique steric and electronic properties, enhancing its potential in medicinal chemistry compared to its non-methylated counterparts.
Properties
IUPAC Name |
7-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAZPAQEVQDPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356241 | |
| Record name | 7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-66-7 | |
| Record name | 7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 7-methyl-1H-indazole and how is this reflected in its crystal structure?
A1: this compound is composed of a benzene ring fused to a five-membered nitrogen-containing ring (pyrazole). The "7-methyl" designation indicates a methyl group (-CH3) attached to the seventh position of the indazole scaffold. [, ] Crystallographic analysis reveals that this compound molecules arrange themselves in infinite helical chains within the crystal lattice. These chains are held together by hydrogen bonds between the nitrogen atom of one molecule and the hydrogen atom attached to a nitrogen of a neighboring molecule (N—H⋯N). Furthermore, interactions between the hydrogen atoms of the indazole ring and the electron cloud of neighboring indazole rings (C—H⋯π(azole) contacts) contribute to the overall stability of the crystal structure. []
Q2: Can you elaborate on the conformation of the diazenyl group in (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole?
A2: In (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole, a benzene ring with two methyl substituents is linked to the indazole unit via a diazenyl group (N=N). The "E" designation confirms that the diazenyl group adopts a trans configuration. This means the two substituents with the highest priority according to Cahn-Ingold-Prelog rules are positioned on opposite sides of the N=N double bond. This results in a relatively planar molecule overall. []
Q3: What computational studies have been performed on derivatives of this compound?
A3: Theoretical studies, including those employing density functional theory (DFT), have been conducted on (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole. [] These investigations likely aim to elucidate electronic properties, reactivity, and potential interactions with biological targets. Furthermore, in silico docking studies may provide insights into the binding affinity and potential mechanisms of action for this class of compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


